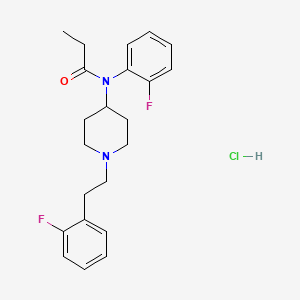
N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)acetamide,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)acetamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)acetamide, monohydrochloride typically involves the following steps:
Formation of Piperidine Derivative: The piperidine ring is synthesized through a series of reactions, often starting with a suitable precursor such as piperidine or its derivatives.
Benzylation: The piperidine derivative is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.
Acetamide Formation: The benzylated piperidine is reacted with 3-fluoroaniline and acetic anhydride to form the acetamide derivative.
Hydrochloride Formation: The final compound is converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.
Reduction: Reduction reactions could target the acetamide group or the aromatic ring.
Substitution: Substitution reactions, especially nucleophilic aromatic substitution, could occur at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)acetamide, monohydrochloride would involve its interaction with specific molecular targets, such as neurotransmitter receptors or ion channels. These interactions could modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-benzylpiperidin-4-yl)-N-(4-fluorophenyl)acetamide
- N-(1-benzylpiperidin-4-yl)-N-(3-chlorophenyl)acetamide
- N-(1-benzylpiperidin-4-yl)-N-(3-methylphenyl)acetamide
Uniqueness
N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)acetamide, monohydrochloride is unique due to the presence of the 3-fluorophenyl group, which can influence its pharmacological properties and chemical reactivity. The fluorine atom can affect the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
Propiedades
Número CAS |
2749434-99-7 |
|---|---|
Fórmula molecular |
C20H24ClFN2O |
Peso molecular |
362.9 g/mol |
Nombre IUPAC |
N-(1-benzylpiperidin-4-yl)-N-(3-fluorophenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C20H23FN2O.ClH/c1-16(24)23(20-9-5-8-18(21)14-20)19-10-12-22(13-11-19)15-17-6-3-2-4-7-17;/h2-9,14,19H,10-13,15H2,1H3;1H |
Clave InChI |
AITHXKYMBXKKIX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=CC(=CC=C3)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide](/img/structure/B12353167.png)
![5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12353178.png)
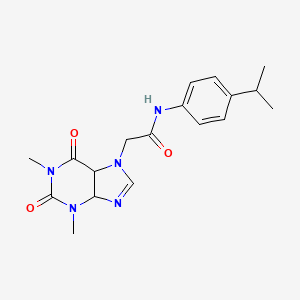
![(2S)-1-[[[4-Methyl-1-(2-pyrimidinyl)-4-piperidinyl]amino]acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B12353189.png)
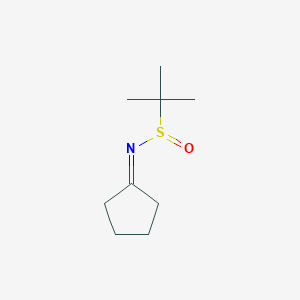

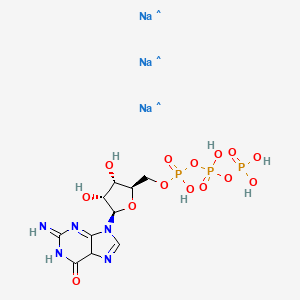
![1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12353229.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-5H-purin-6-one](/img/structure/B12353236.png)

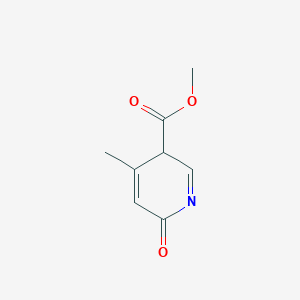
![N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12353240.png)
